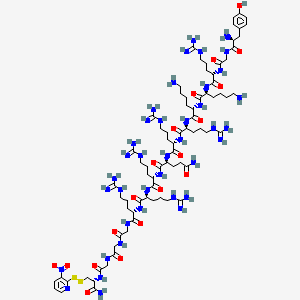
TAT (47-57) GGG-Cys(Npys)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TAT (47-57) GGG-Cys(Npys) is a cell-penetrating peptide derived from the transactivator of transcription (TAT) protein of the human immunodeficiency virus (HIV). This peptide sequence, which includes the amino acids from positions 47 to 57 of the TAT protein, is known for its ability to penetrate cell membranes. The addition of a glycine-glycine-glycine (GGG) linker and a cysteine residue modified with 3-nitro-2-pyridinesulfenyl (Npys) enhances its functionality for various biochemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TAT (47-57) GGG-Cys(Npys) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The cysteine residue is modified with 3-nitro-2-pyridinesulfenyl to protect the thiol group and facilitate subsequent reactions .
Solid-Phase Peptide Synthesis (SPPS):
Industrial Production Methods
Industrial production of TAT (47-57) GGG-Cys(Npys) follows similar principles but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
TAT (47-57) GGG-Cys(Npys) undergoes various chemical reactions, including:
Oxidation: The thiol group of the cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The Npys group can be substituted with other thiol-reactive groups, facilitating conjugation with other molecules.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or atmospheric oxygen.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Thiol-reactive reagents such as maleimides.
Major Products
Disulfide-linked peptides: Formed through oxidation.
Thiol-modified peptides: Resulting from reduction or substitution reactions.
Applications De Recherche Scientifique
TAT (47-57) GGG-Cys(Npys) has a wide range of applications in scientific research:
Intracellular Drug Delivery: Its cell-penetrating ability makes it an excellent carrier for delivering therapeutic molecules into cells.
Bioconjugation: The Npys-modified cysteine allows for easy conjugation with other molecules, facilitating the creation of multifunctional peptides.
HIV Research: As a fragment of the HIV TAT protein, it is used in studies related to HIV infection and replication.
Molecular Biology: Employed in the delivery of nucleic acids, proteins, and other biomolecules into cells for various experimental purposes
Mécanisme D'action
The mechanism by which TAT (47-57) GGG-Cys(Npys) exerts its effects involves its ability to penetrate cell membranes. The arginine-rich sequence facilitates interaction with the negatively charged cell membrane, allowing the peptide to translocate into the cell. Once inside, the Npys-modified cysteine can react with intracellular thiol groups, enabling the delivery of conjugated molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Penetratin: Another cell-penetrating peptide derived from the Antennapedia homeodomain.
Transportan: A chimeric peptide combining sequences from galanin and mastoparan.
Arginine-rich peptides: Various peptides rich in arginine residues that exhibit cell-penetrating properties.
Uniqueness
TAT (47-57) GGG-Cys(Npys) is unique due to its origin from the HIV TAT protein and the specific modifications that enhance its functionality. The GGG linker and Npys-modified cysteine provide additional versatility for bioconjugation and intracellular delivery applications .
Propriétés
Formule moléculaire |
C78H135N39O19S2 |
|---|---|
Poids moléculaire |
1987.3 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[2-[[(2R)-1-amino-3-[(3-nitropyridin-2-yl)disulfanyl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C78H135N39O19S2/c79-27-3-1-12-47(110-64(127)46(15-6-31-98-74(86)87)107-60(123)40-105-62(125)44(81)36-42-21-23-43(118)24-22-42)65(128)111-48(13-2-4-28-80)66(129)112-50(17-8-33-100-76(90)91)68(131)114-52(19-10-35-102-78(94)95)70(133)116-53(25-26-56(82)119)71(134)115-51(18-9-34-101-77(92)93)69(132)113-49(16-7-32-99-75(88)89)67(130)109-45(14-5-30-97-73(84)85)63(126)106-38-58(121)103-37-57(120)104-39-59(122)108-54(61(83)124)41-137-138-72-55(117(135)136)20-11-29-96-72/h11,20-24,29,44-54,118H,1-10,12-19,25-28,30-41,79-81H2,(H2,82,119)(H2,83,124)(H,103,121)(H,104,120)(H,105,125)(H,106,126)(H,107,123)(H,108,122)(H,109,130)(H,110,127)(H,111,128)(H,112,129)(H,113,132)(H,114,131)(H,115,134)(H,116,133)(H4,84,85,97)(H4,86,87,98)(H4,88,89,99)(H4,90,91,100)(H4,92,93,101)(H4,94,95,102)/t44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-/m0/s1 |
Clé InChI |
GPNYGUCJBMPEHT-LJULWTNISA-N |
SMILES isomérique |
C1=CC(=C(N=C1)SSC[C@@H](C(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=C(N=C1)SSCC(C(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,4S,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl] acetate](/img/structure/B12387588.png)
![2-[4-(carboxymethyl)-7-[2-[4-[3-[4-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid](/img/structure/B12387594.png)
![[3,5-dimethoxy-2-[(E)-3-phenylprop-2-enoyl]-6-sulfooxyphenyl] hydrogen sulfate](/img/structure/B12387596.png)
![Dibenzo[b,f][1,4]thiazepine-8-carboxamide, N-butyl-11-(3-chloro-4-fluorophenyl)-](/img/structure/B12387597.png)

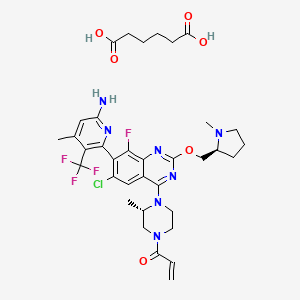
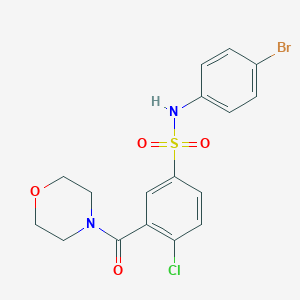
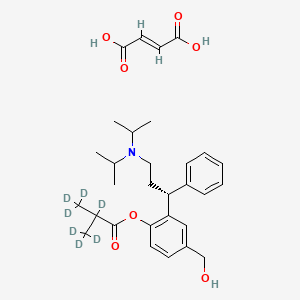
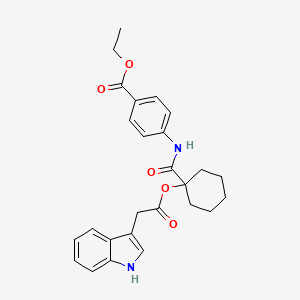
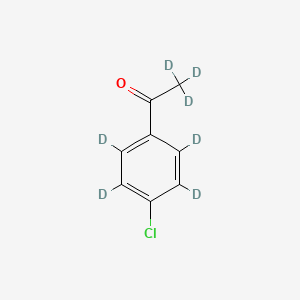
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12387644.png)
![(2R,4S,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol](/img/structure/B12387653.png)
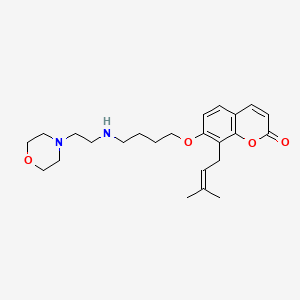
![5-[[4-chloro-3-(prop-2-enoylamino)phenyl]methylamino]-7-(3-methoxy-4-morpholin-4-ylanilino)imidazo[1,2-c]pyrimidine-8-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12387662.png)
